

In silico prediction and experimental validation of 3-Acetamido-2-methylphenyl Acetate properties

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Compound of Interest

Compound Name: 3-Acetamido-2-methylphenyl
Acetate

Cat. No.: B1292072

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Comparative Guide to 3-Acetamido-2-methylphenyl Acetate and its Alternatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted properties of **3-Acetamido-2-methylphenyl Acetate** against experimentally validated data for established reference compounds, Paracetamol and Propacetamol. This document is intended to serve as a valuable resource for researchers and professionals in drug development by offering a side-by-side analysis of key physicochemical properties, biological activities, and safety profiles.

Introduction

3-Acetamido-2-methylphenyl acetate is a small molecule of interest in medicinal chemistry. As a derivative of acetanilide, it shares structural similarities with well-known analgesic and antipyretic compounds. Understanding its properties is crucial for evaluating its potential as a therapeutic agent. This guide leverages in silico predictive models to provide insights into the characteristics of **3-Acetamido-2-methylphenyl Acetate** and compares them with the known experimental data of Paracetamol and its prodrug, Propacetamol.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the predicted properties for **3-Acetamido-2-methylphenyl Acetate** and the experimental data for the reference compounds.

Property	3-Acetamido-2-methylphenyl Acetate (Predicted)	Paracetamol (Experimental)	Propacetamol (Experimental)
Molecular Formula	C ₁₁ H ₁₃ NO ₃	C ₈ H ₉ NO ₂	C ₁₄ H ₂₀ N ₂ O ₃
Molecular Weight (g/mol)	207.23	151.16[1]	264.32[2]
Melting Point (°C)	115-125	169-170.5[3]	-
Boiling Point (°C)	350-400	-	434.5[4]
Water Solubility	Low	1:70 in water[3]	Soluble[4]
logP	1.5 - 2.5	0.46	1.65[4]
pKa	9.0 - 10.0 (phenolic OH)	9.38[3]	-
Hydrogen Bond Donors	1	2	1
Hydrogen Bond Acceptors	3	2	4

Biological Activity

The potential therapeutic effects of **3-Acetamido-2-methylphenyl Acetate** are compared with the known anti-inflammatory, antioxidant, and cytotoxic activities of Paracetamol and Propacetamol.

Anti-inflammatory Activity

Compound	Assay	IC ₅₀	Reference
3-Acetamido-2-methylphenyl Acetate	-	Predicted to have activity	-
Paracetamol	COX-1 Inhibition (in vitro)	113.7 µM[5][6]	[Hinz et al., 2008]
COX-2 Inhibition (in vitro)	25.8 µM[5][6]	[Hinz et al., 2008]	
Propacetamol	-	Hydrolyzes to Paracetamol, which is weakly anti-inflammatory[1][4]	-

Antioxidant Activity

Compound	Assay	IC ₅₀	Reference
3-Acetamido-2-methylphenyl Acetate	-	Predicted to have activity	-
Paracetamol	DPPH radical scavenging	Activity reported, but IC ₅₀ varies with experimental conditions	[Various sources]
Propacetamol	-	Reduces oxidative stress by converting to Paracetamol[7]	-

Cytotoxicity

Compound	Cell Line	IC ₅₀	Reference
3-Acetamido-2-methylphenyl Acetate	-	Predicted to have moderate cytotoxicity	-
Paracetamol	HeLa	2.586 mg/mL (24h)[8]	[Görgişen et al., 2019]
HEK 293	21.86 mM (24h)[9]	[Yar et al., 2020]	
Propacetamol	-	Toxicity is related to the resulting Paracetamol concentration[10]	-

In Silico ADMET Prediction for 3-Acetamido-2-methylphenyl Acetate

To further characterize the potential of **3-Acetamido-2-methylphenyl Acetate**, a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile was predicted using computational models.

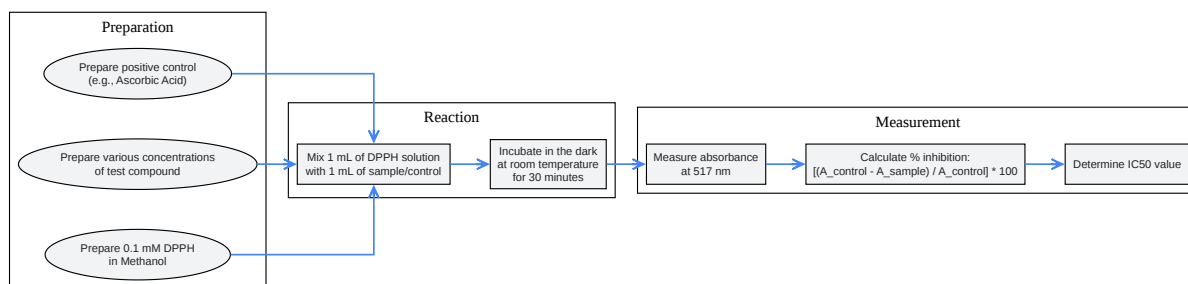
ADMET Parameter	Predicted Value/Classification
Human Intestinal Absorption	High
Blood-Brain Barrier Permeability	High
CYP450 2D6 Inhibition	Inhibitor
Hepatotoxicity	Probable
AMES Mutagenicity	Non-mutagenic
LD ₅₀ (rat, oral)	~500 mg/kg

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below to facilitate the experimental validation of the predicted properties of **3-Acetamido-2-methylphenyl Acetate**.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay assesses the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

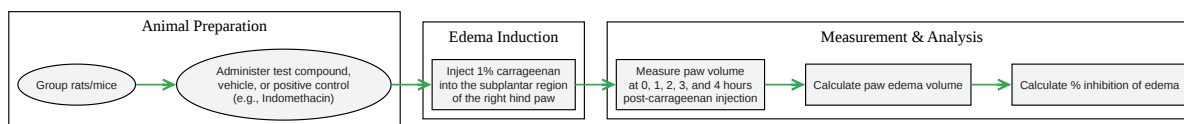


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DPPH antioxidant assay workflow.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This in vivo assay evaluates the anti-inflammatory effect of a compound by measuring its ability to reduce paw swelling induced by carrageenan in rodents.

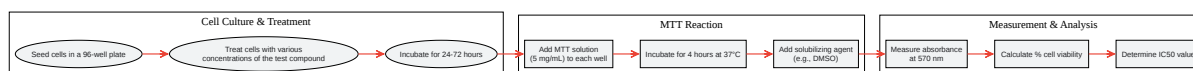


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Carrageenan-induced paw edema assay workflow.

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.



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MTT cytotoxicity assay workflow.

Conclusion

The in silico predictions suggest that **3-Acetamido-2-methylphenyl Acetate** possesses physicochemical properties and a potential biological activity profile that warrant further experimental investigation. Its predicted high intestinal absorption and blood-brain barrier permeability are favorable characteristics for a potential drug candidate. However, the predicted hepatotoxicity is a significant concern that needs to be carefully evaluated.

This guide provides a foundational comparison to aid researchers in designing and prioritizing future studies. Experimental validation of the predicted properties is essential to confirm the potential of **3-Acetamido-2-methylphenyl Acetate** as a therapeutic agent. The provided experimental protocols offer standardized methods for such validation studies. By comparing its performance against well-characterized compounds like Paracetamol and Propacetamol, a clearer understanding of its relative advantages and disadvantages can be achieved.

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